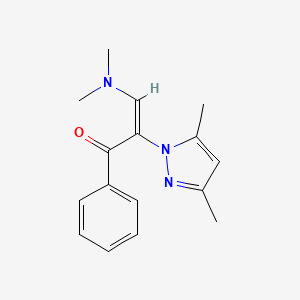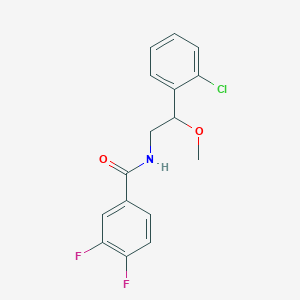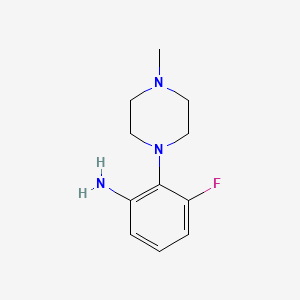![molecular formula C14H18N2O2 B2895183 N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2192395-37-0](/img/structure/B2895183.png)
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of propenamide and contains a morpholine ring, which makes it a unique and interesting compound to study.
Mécanisme D'action
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents HDACs from removing acetyl groups from histone proteins, which leads to an increase in histone acetylation. The increased acetylation of histones alters the structure of chromatin and can result in changes in gene expression.
Biochemical and Physiological Effects
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. In addition, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide in lab experiments is its specificity for HDAC inhibition. N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been shown to be a selective inhibitor of HDAC1 and HDAC2, which are enzymes that are frequently overexpressed in cancer cells. However, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has also been shown to have off-target effects, which can limit its usefulness in some experiments. In addition, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has poor solubility in water, which can make it difficult to use in some assays.
Orientations Futures
There are several potential future directions for research on N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide. Another area of interest is the investigation of the effects of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide on non-cancer cells and tissues. Finally, the combination of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide with other compounds, such as chemotherapy drugs, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide is a unique and interesting compound that has potential applications in scientific research. Its ability to inhibit HDAC activity makes it a valuable tool for studying gene expression and cellular processes. While there are limitations to its use, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has shown promise as a tool compound for cancer research and other areas of study. Further research is needed to fully understand the potential of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide and its derivatives.
Méthodes De Synthèse
The synthesis of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide involves the reaction of 2-(morpholin-4-ylmethyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction results in the formation of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide as a yellow solid with a melting point of 85-87°C. The purity of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide can alter the expression of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLNCXOFQMUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

